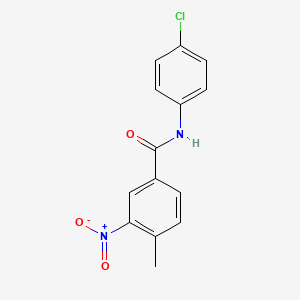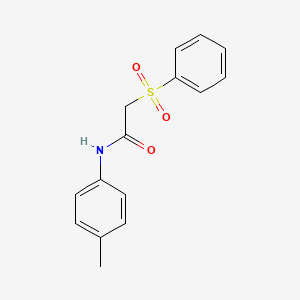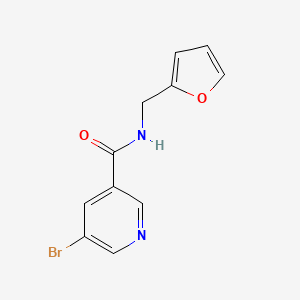
5-chloro-2-hydroxy-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazone compounds are a class of organic compounds characterized by their hydrazone functional group, with applications ranging from pharmaceuticals to materials science. The compound of interest is part of this class and has been explored for various properties and applications, albeit indirectly through studies on similar compounds.
Synthesis Analysis
The synthesis of hydrazone compounds typically involves the condensation reaction of a hydrazide with an aldehyde or ketone. An example includes the synthesis of similar compounds like 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide, where equimolar quantities of the respective aldehyde and hydrazide were reacted in suitable solvents such as methanol under reflux conditions (Cao, 2009).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by X-ray diffraction analysis, revealing details such as dihedral angles between aromatic rings and the presence of intramolecular hydrogen bonding. For instance, the structure of (E)-4-Chloro-N′-(5-hydroxy-2-nitrobenzylidene)benzohydrazide displays an E configuration about the C=N bond and involves hydrogen bonding in its crystal structure (Cao, 2009).
Chemical Reactions and Properties
Hydrazone compounds undergo various chemical reactions, including redox reactions, and serve as ligands in coordination chemistry. They exhibit significant antimicrobial activities, with structure-activity relationships influenced by substituent groups on the aromatic rings, as seen in studies of closely related compounds (Han, 2013).
Physical Properties Analysis
The physical properties of hydrazone compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular arrangement and hydrogen bonding. The crystal packing and stabilization mechanisms, including π-π interactions and hydrogen bonding, have been detailed for related compounds, providing insights into their solid-state behaviors (Lei et al., 2011).
Chemical Properties Analysis
Hydrazone compounds exhibit varied chemical properties, including antioxidative and antibacterial activities, which are attributed to their structural features such as the presence of hydroxyl and nitro groups. These activities have been explored through studies on compounds with structural similarities, highlighting the potential of hydrazone compounds in biomedical applications (Sun et al., 2012).
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O5/c15-9-1-4-13(20)11(6-9)14(21)17-16-7-8-5-10(19)2-3-12(8)18(22)23/h1-7,19-20H,(H,17,21)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELXRXRMPYXHRI-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=NNC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-imidazol-4-yl)ethyl]-9-(pyridin-4-ylacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585935.png)
![5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5585941.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)

![2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol](/img/structure/B5585988.png)
![2-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5585990.png)
![1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)

